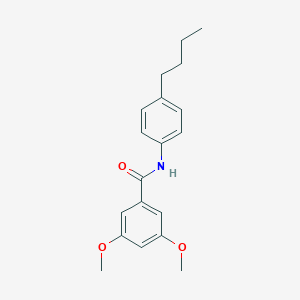
N-(4-butylphenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-3,5-dimethoxybenzamide, also known as 4-butyl-3,5-dimethoxybenzoylanilide (BDMBA), is a synthetic compound that belongs to the family of phenylalkylamines. This compound has been of significant interest in the scientific community due to its potential pharmacological properties.
Aplicaciones Científicas De Investigación
BDMBA has been studied for its potential pharmacological properties. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. BDMBA has also been shown to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of movement, reward, and addiction.
Mecanismo De Acción
BDMBA acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor to a lesser extent than a full agonist. This activation results in the modulation of neurotransmitter release and the activation of downstream signaling pathways. BDMBA also acts as a partial agonist at the dopamine D2 receptor, which results in the modulation of dopamine release.
Biochemical and Physiological Effects:
BDMBA has been shown to induce hallucinogenic effects in animal models. These effects are similar to those induced by other hallucinogens, such as LSD and psilocybin. BDMBA has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be mediated by the activation of the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDMBA is a useful tool for studying the serotonin 5-HT2A receptor and its downstream signaling pathways. However, its hallucinogenic effects make it difficult to use in behavioral assays. Additionally, BDMBA is not selective for the serotonin 5-HT2A receptor, which means that it may have off-target effects.
Direcciones Futuras
Future research on BDMBA should focus on the development of more selective compounds that target the serotonin 5-HT2A receptor. Additionally, research should be conducted to determine the long-term effects of BDMBA use on the brain and behavior. Finally, research should be conducted to determine the potential therapeutic applications of BDMBA, such as in the treatment of depression and anxiety disorders.
Conclusion:
In conclusion, BDMBA is a synthetic compound that has been of significant interest in the scientific community due to its potential pharmacological properties. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor. BDMBA has been shown to induce hallucinogenic effects in animal models and has also been shown to have anxiolytic and antidepressant effects. While BDMBA is a useful tool for studying the serotonin 5-HT2A receptor, its hallucinogenic effects and lack of selectivity make it difficult to use in behavioral assays. Future research on BDMBA should focus on the development of more selective compounds and the determination of its long-term effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of BDMBA involves the reaction between 4-butylphenylamine and 3,5-dimethoxybenzoyl chloride in the presence of a base. This reaction results in the formation of BDMBA, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C19H23NO3/c1-4-5-6-14-7-9-16(10-8-14)20-19(21)15-11-17(22-2)13-18(12-15)23-3/h7-13H,4-6H2,1-3H3,(H,20,21) |
Clave InChI |
WUUIVSWBGBAEIA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B245026.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)

![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B245039.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]benzenesulfonamide](/img/structure/B245048.png)